7-Methylnaphthalen-2-amine

Catalog No.
S1543099
CAS No.
116530-25-7
M.F
C11H11N
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methylnaphthalen-2-amine

CAS Number

116530-25-7

Product Name

7-Methylnaphthalen-2-amine

IUPAC Name

7-methylnaphthalen-2-amine

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C11H11N/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7H,12H2,1H3

InChI Key

CWSYKWSBPNFANJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=CC(=C2)N

Synonyms

2-Amino-7-methylnaphthalene

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)N

Metal-Free Aerobic C–N Bond Formation

Inhibition of Oestrogen Receptor Alpha

Fluorogenic Reagent for Primary Amines

7-Methylnaphthalen-2-amine is an organic compound with the molecular formula C11H11NC_{11}H_{11}N and a molecular weight of 157.21 g/mol. It features a naphthalene ring system substituted with an amino group at the second position and a methyl group at the seventh position of the naphthalene structure. This compound is characterized by its solid form and is generally colorless, although it may exhibit slight coloration due to impurities or oxidation.

There is no scientific research available on the mechanism of action of 7-Methylnaphthalen-2-amine.

  • Aromatic amines: Some aromatic amines can be carcinogenic or mutagenic. []
  • Naphthalene: Naphthalene is a suspected carcinogen and can cause respiratory problems upon exposure. []
Typical of aromatic amines, including:

  • Alkylation: It can undergo alkylation reactions when treated with alkyl halides, leading to the formation of higher alkylated derivatives.
  • Acylation: The compound can react with acid chlorides to form amides through nucleophilic acyl substitution.
  • Diazotization: In acidic conditions, it can be converted into a diazonium salt, which can subsequently undergo coupling reactions with other aromatic compounds to form azo dyes .

These reactions highlight its potential utility in synthetic organic chemistry, particularly in dye manufacturing and pharmaceuticals.

7-Methylnaphthalen-2-amine can be synthesized through various methods:

  • Direct Amination: Naphthalene derivatives can be aminated using ammonia or amine sources under high temperature and pressure conditions.
  • Methylation of 2-Naphthylamine: Starting from 2-naphthylamine, methylation can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base .
  • Bucherer Reaction: This method involves heating naphthol derivatives with ammonium salts under specific conditions to yield aminonaphthalene derivatives.

These methods illustrate the versatility of synthetic routes available for producing this compound.

7-Methylnaphthalen-2-amine finds applications primarily in:

  • Dye Manufacturing: As a precursor for azo dyes and other coloring agents due to its ability to form diazonium salts.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Its structural characteristics make it valuable for various chemical processes, particularly where aromatic amines are required.

Several compounds share structural similarities with 7-Methylnaphthalen-2-amine. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey CharacteristicsToxicity Potential
1-NaphthylamineC10H9NC_{10}H_{9}NSimple structure; used in dye manufacturingModerate
2-NaphthylamineC10H9NC_{10}H_{9}NKnown carcinogen; used historically in dyesHigh
6-Methylnaphthalen-2-amineC11H11NC_{11}H_{11}NSimilar structure; different substitutionModerate
N,N-Dimethyl-naphthylamineC12H13NC_{12}H_{13}NTertiary amine; used in pharmaceuticalsModerate

The unique aspect of 7-Methylnaphthalen-2-amine lies in its specific substitution pattern, which influences its reactivity and potential applications compared to other naphthylamines.

XLogP3

2.6

Wikipedia

7-Methylnaphthalen-2-amine

Dates

Last modified: 08-15-2023

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